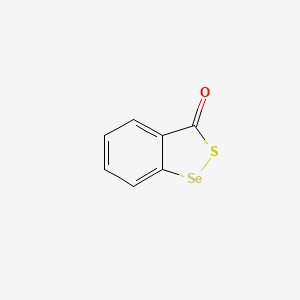

3H-2,1-Benzothiaselenol-3-one

Description

3H-2,1-Benzothiaselenol-3-one is a heterocyclic compound featuring a benzannulated ring system fused with a selenazole moiety. The selenium atom replaces one heteroatom in the thiazole-like structure, distinguishing it from sulfur- or oxygen-containing analogs.

Properties

CAS No. |

54996-54-2 |

|---|---|

Molecular Formula |

C7H4OSSe |

Molecular Weight |

215.14 g/mol |

IUPAC Name |

2,1-benzothiaselenol-3-one |

InChI |

InChI=1S/C7H4OSSe/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H |

InChI Key |

PIWUZCBYDAVRCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)S[Se]2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-2,1-Benzothiaselenol-3-one typically involves the reaction of 2-aminothiophenol with selenium dioxide under controlled conditions. The reaction proceeds through the formation of an intermediate selenoxide, which subsequently undergoes cyclization to form the desired product.

Industrial Production Methods: While specific industrial production methods for 3H-2,1-Benzothiaselenol-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3H-2,1-Benzothiaselenol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert the compound to its corresponding selenol derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild to moderate conditions.

Major Products Formed:

Oxidation: Selenoxides and selenones.

Reduction: Selenol derivatives.

Substitution: Various substituted benzothiaselenol derivatives.

Scientific Research Applications

3H-2,1-Benzothiaselenol-3-one has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Industry: It is used in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3H-2,1-Benzothiaselenol-3-one involves its interaction with biological molecules through its selenium atom. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and cellular signaling pathways. This interaction is crucial for its potential therapeutic effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s core structure is analogous to 3H-2,1-Benzoxathiol-3-one (C₇H₄O₃S), which contains oxygen and sulfur in the heterocyclic ring . In contrast, 1,2-Benzisoselenazol-3(2H)-one (C₁₂H₈N₂O₃Se) demonstrates selenium’s ability to stabilize charge in pharmaceutical intermediates, suggesting similar applications for 3H-2,1-Benzothiaselenol-3-one .

Key Structural Differences :

- Selenium vs. Sulfur/Oxygen : Selenium’s larger atomic radius and lower electronegativity (Se: 2.55, S: 2.58, O: 3.44) lead to longer bond lengths and reduced ring strain compared to benzothiazoles or benzoxathiolones .

- Tellurium Analogs : Tellurium-containing compounds (e.g., spirobis-benzoxatelluroles) exhibit even lower electronegativity and greater metallic character, but their synthesis is less common due to stability challenges .

Physical Properties

While direct data for 3H-2,1-Benzothiaselenol-3-one is unavailable, comparisons with analogs reveal trends:

Inferences :

- Selenium’s presence may lower melting points compared to oxygen analogs due to weaker intermolecular forces.

- IR spectra of selenium-containing compounds may show shifted C=O stretches compared to sulfur/oxygen analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.